molecular formula C7H3BrF3NO2 B12288344 1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene CAS No. 1805502-77-5

1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene

Cat. No.: B12288344
CAS No.: 1805502-77-5
M. Wt: 270.00 g/mol
InChI Key: AMOJEAYAOJZLTI-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene is an organic compound with the molecular formula C7H3BrF3NO2. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

The synthesis of 1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene typically involves multi-step organic reactions. One common method includes the bromination of 2-(difluoromethyl)-5-fluoro-4-nitrobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as AIBN or benzoyl peroxide. The reaction is usually carried out at room temperature, yielding the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, using oxidizing agents like potassium permanganate.

Common reagents used in these reactions include palladium on carbon, potassium tert-butoxide, and various organometallic reagents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the preparation of advanced materials, including polymers and liquid crystals, due to its ability to introduce fluorine atoms into the molecular structure.

    Biology and Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of biologically active compounds. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene depends on the specific application and the molecular targets involvedFor example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of bromine, fluorine, and nitro groups, which provide a distinct set of chemical properties and reactivity patterns.

Properties

CAS No.

1805502-77-5

Molecular Formula

C7H3BrF3NO2

Molecular Weight

270.00 g/mol

IUPAC Name

1-bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene

InChI

InChI=1S/C7H3BrF3NO2/c8-4-2-5(9)6(12(13)14)1-3(4)7(10)11/h1-2,7H

InChI Key

AMOJEAYAOJZLTI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)Br)C(F)F

Origin of Product

United States

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